
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is an organic compound that features a phenyl group and a thiophene ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one typically involves the reaction of phenylacetylene with thiophene-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- 1-(Thiophen-2-yl)pent-1-en-4-yn-3-one
- 5-Phenyl-1-(furan-2-yl)pent-1-en-4-yn-3-one
- 5-Phenyl-1-(pyridin-2-yl)pent-1-en-4-yn-3-one
Uniqueness
5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties
特性
CAS番号 |
921793-16-0 |
|---|---|
分子式 |
C15H10OS |
分子量 |
238.31 g/mol |
IUPAC名 |
5-phenyl-1-thiophen-2-ylpent-1-en-4-yn-3-one |
InChI |
InChI=1S/C15H10OS/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-7,10-12H |
InChIキー |
PFSOKBWVFJVATA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C=CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
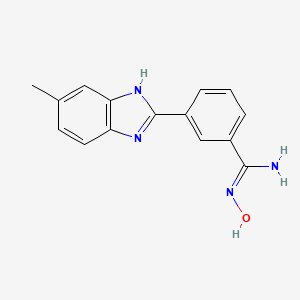
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
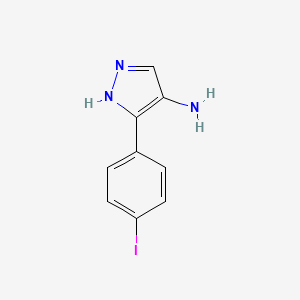
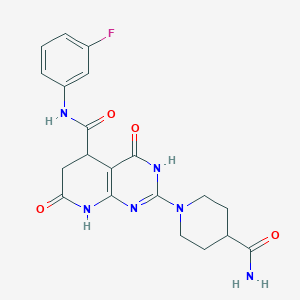
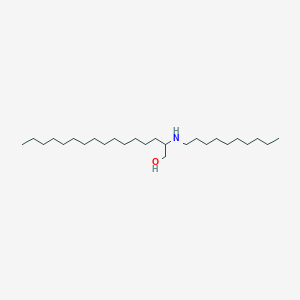
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
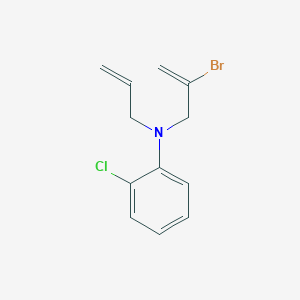
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
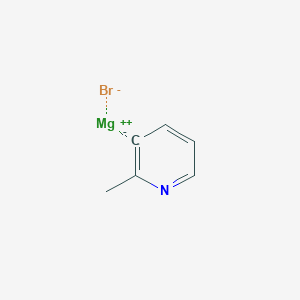
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)


